N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic heterocyclic compound characterized by a fused pyrido-pyrrolo-pyrimidine core. Its structure features a benzyl group attached to the carboxamide nitrogen and a 3-methoxypropyl substituent at position 1 of the tricyclic scaffold. The compound is synthesized via a multi-step protocol involving condensation of methyl esters with glycinate derivatives, followed by hydrolysis and amidation . Its molecular formula is C₂₄H₂₆N₄O₃ (molecular weight: 418.5 g/mol), with predicted physicochemical properties such as a pKa of ~14.76 and density of 1.24 g/cm³ .
Properties
IUPAC Name |
N-benzyl-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-29-13-7-12-25-18(21(27)23-15-16-8-3-2-4-9-16)14-17-20(25)24-19-10-5-6-11-26(19)22(17)28/h2-6,8-11,14H,7,12-13,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAASYAPSGPUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antiviral and anticancer properties, as well as its anti-inflammatory effects.
- Molecular Formula : C26H30N4O3
- Molecular Weight : 446.54 g/mol
- CAS Number : 900278-05-9
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral activity against SARS-CoV-2. In vitro assays using Vero cells showed that several derivatives could inhibit viral replication by over 90% at specific concentrations without causing detectable cytotoxicity. The mechanism involves the binding of these compounds to the main protease (M pro) of the virus, as evidenced by molecular docking studies which indicated favorable interactions within the binding pocket of M pro .
Table 1: Antiviral Efficacy of Derivatives
| Compound | Concentration (µM) | Viral Replication Inhibition (%) | Cytotoxicity (CC50) |
|---|---|---|---|
| Derivative A | 10 | 95 | >100 |
| Derivative B | 25 | 90 | >100 |
| Derivative C | 50 | 85 | >100 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies on human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) revealed that it inhibits cell proliferation effectively. Molecular docking studies indicated that it interacts with key targets involved in cancer cell growth, including EGFR tyrosine kinase .
Case Study: EGFR Inhibition
A recent study explored the inhibitory effects of this compound on EGFR. The compound showed comparable inhibition rates to established drugs like Olmitinib, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, this compound has demonstrated anti-inflammatory properties. It was shown to inhibit COX-2 activity significantly in vitro. The IC50 values for COX-2 inhibition were reported to be comparable to those of standard anti-inflammatory drugs like celecoxib .
Table 2: Inhibition of COX-2 Activity
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| N-benzyl derivative | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. Research indicates that derivatives of this compound exhibit potent inhibition of the main protease (M pro) of the virus. For instance, a specific derivative demonstrated an IC50 value of 3.22 µM, significantly outperforming standard controls . The mechanism involves non-covalent interactions with key residues in the protease's active site, indicating a promising avenue for therapeutic development against COVID-19.
Anticancer Properties
The compound has shown efficacy in inhibiting various cancer cell lines. It acts on multiple pathways involved in cancer progression and metastasis. Notably, it has been reported to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers . The structure-activity relationship (SAR) studies suggest that modifications to the benzyl and methoxypropyl groups can enhance its bioactivity against specific cancer types.
Immunological Disorders
The compound is also being investigated for its potential in treating various immunological disorders due to its ability to inhibit protein kinases like Janus Kinase 3 (JAK3). These disorders include lupus, rheumatoid arthritis, and multiple sclerosis . The immunosuppressive properties make it a candidate for organ transplant therapies to prevent rejection.
Anti-inflammatory Effects
Research indicates that compounds within the same chemical class exhibit significant anti-inflammatory effects, which could be beneficial in treating conditions like asthma and psoriasis . The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and pathways.
Case Study 1: SARS-CoV-2 Inhibition
A study published in 2022 evaluated a series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives against SARS-CoV-2. The most promising derivative displayed over 94% inhibition at low concentrations (1 and 10 µM), showcasing its potential as a therapeutic agent against viral infections .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies on various cancer cell lines demonstrated that N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide effectively inhibited cell proliferation and induced apoptosis. The compound's mechanism involved targeting specific oncogenic pathways associated with tumor growth .
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Group (R₁)
Modifications to the 3-Methoxypropyl Chain (R₂) and Core
Key Research Findings and Structure-Activity Relationships (SAR)
- Anti-Tubercular Activity : The N-(3-(imidazol-1-yl)propyl) analog () demonstrates that introducing heteroaromatic groups (e.g., imidazole) enhances binding to mycobacterial Ag85C, a critical enzyme in cell wall biosynthesis. This suggests that electron-rich substituents on R₁ improve target engagement .
- Hydrophobicity and Solubility: The benzyl and 4-methylbenzyl substituents () increase lipophilicity, which may favor membrane penetration but reduce aqueous solubility.
- Core Modifications : Addition of a 9-methyl group () could sterically hinder degradation, improving pharmacokinetic profiles. However, this remains speculative without experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
